N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
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Overview
Description
Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzocyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds . This compound is commonly used in copper-free click chemistry reactions, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Maleimide primarily undergoes substitution reactions, specifically with thiol groups to form stable thioether bonds . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5-7.5 to form thioether bonds.
Azide-containing compounds: React with the DBCO moiety in copper-free click chemistry reactions.
Major Products Formed
Thioether bonds: Formed from the reaction with thiol groups.
Triazole linkages: Formed from the SPAAC reaction with azide groups.
Scientific Research Applications
Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Mechanism of Action
The maleimide group in Sulfo DBCO-PEG4-Maleimide reacts specifically with thiol groups to form stable thioether bonds, while the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This dual reactivity allows for efficient and selective labeling of biomolecules, facilitating various biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure and function, used for copper-free click chemistry.
DBCO-PEG4-acid: Contains a DBCO moiety and a PEG spacer, used in bioconjugation.
DBCO-Maleimide: Another variant used in click chemistry and bioconjugation.
Uniqueness
Sulfo DBCO-PEG4-Maleimide stands out due to its water solubility, which is enhanced by the hydrophilic PEG spacer arm. This property makes it particularly suitable for aqueous biological applications, providing efficient and specific reactions with thiol and azide groups without the need for copper catalysts .
Properties
Molecular Formula |
C39H47N5O13S |
---|---|
Molecular Weight |
825.9 g/mol |
IUPAC Name |
[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53) |
InChI Key |
RPPSMTGMNQEPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Origin of Product |
United States |
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